molecular formula C22H29N3O2S B399390 4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide

4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B399390
M. Wt: 399.6g/mol
InChI Key: SYXAPMGVSVIODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butoxy group, a diethylamino group, and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. This ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted benzamides.

Scientific Research Applications

4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide can be compared with other similar compounds, such as:

    4-butoxy-N-{[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide: Known for its potential as a small molecule inhibitor in preclinical studies.

    3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6g/mol

IUPAC Name

4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H29N3O2S/c1-4-7-16-27-20-14-8-17(9-15-20)21(26)24-22(28)23-18-10-12-19(13-11-18)25(5-2)6-3/h8-15H,4-7,16H2,1-3H3,(H2,23,24,26,28)

InChI Key

SYXAPMGVSVIODT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(CC)CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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